molecular formula C11H12O B15293853 3-Cyclobutylbenzaldehyde

3-Cyclobutylbenzaldehyde

Cat. No.: B15293853
M. Wt: 160.21 g/mol
InChI Key: BYOYDAYYZRCFAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclobutylbenzaldehyde is an organic compound with the molecular formula C11H12O. It is characterized by a benzaldehyde core substituted with a cyclobutyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutylbenzaldehyde typically involves the introduction of a cyclobutyl group to a benzaldehyde core. One common method is through the use of a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding carboxylic acid.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions due to the presence of the benzaldehyde group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: 3-Cyclobutylbenzoic acid.

    Reduction: 3-Cyclobutylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Cyclobutylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclobutylbenzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are limited, but its structural features suggest potential interactions with nucleophiles and other reactive species .

Comparison with Similar Compounds

    Benzaldehyde: The parent compound, lacking the cyclobutyl group.

    3-Methylbenzaldehyde: Similar structure with a methyl group instead of a cyclobutyl group.

    3-Phenylpropionaldehyde: Contains a phenylpropyl group instead of a cyclobutyl group.

Uniqueness: 3-Cyclobutylbenzaldehyde is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

3-cyclobutylbenzaldehyde

InChI

InChI=1S/C11H12O/c12-8-9-3-1-6-11(7-9)10-4-2-5-10/h1,3,6-8,10H,2,4-5H2

InChI Key

BYOYDAYYZRCFAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CC=CC(=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.